molecular formula C22H25N5O4 B2968204 N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775346-68-3

N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2968204
CAS RN: 1775346-68-3
M. Wt: 423.473
InChI Key: JHUJQMHGMUGRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, is a key area of research due to their potential biological activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives through microwave-assisted and conventional techniques has been explored to enhance bioactivity potential. These compounds have been screened for antibacterial and enzyme inhibition potentials, with some showing modest antibacterial activity and specific enzyme inhibition (Virk et al., 2023)[https://consensus.app/papers/vitro-assessment-134oxadiazole-sandwiched-azinane-virk/31755e70fd595d39af1a74502650f8e4/?utm_source=chatgpt]. Furthermore, novel synthetic routes have been developed to produce 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential, supported by molecular modeling and ADME predictions, highlighting their potential as drug leads (Iftikhar et al., 2019)[https://consensus.app/papers/five‐step-route-134‐oxadiazole-derivatives-iftikhar/2e5a07483ac251ad90323469eebd781c/?utm_source=chatgpt].

Biological Activities and Potential Therapeutic Applications

The antibacterial, anti-inflammatory, and analgesic activities of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been investigated, revealing significant biological activities comparable to standard drugs (Rajanarendar et al., 2013)[https://consensus.app/papers/design-synthesis-antiinflammatory-activity-novel-rajanarendar/7b6cc15a47065a438507a349a0a833fe/?utm_source=chatgpt]. Additionally, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides has shown substantial antibacterial activity and lipoxygenase inhibitory activity, indicating their potential for treating infections and inflammation (Rasool et al., 2016)[https://consensus.app/papers/synthesis-analysis-study-rasool/e54bfa0c7295587fa6f636f5974b4b98/?utm_source=chatgpt].

Molecular Docking and BSA Binding Studies

The interaction of synthesized compounds with biomolecules has been analyzed through molecular docking and BSA binding studies. This approach helps in understanding the potential binding efficiency and bioactivity of the compounds, aiding in the design of more effective drugs (Virk et al., 2023)[https://consensus.app/papers/vitro-assessment-134oxadiazole-sandwiched-azinane-virk/31755e70fd595d39af1a74502650f8e4/?utm_source=chatgpt].

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-13-8-9-14(2)16(11-13)24-18(28)12-27-21(29)19(20-23-15(3)31-25-20)17-7-5-4-6-10-26(17)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUJQMHGMUGRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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